N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine typically involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions often include the use of solvents such as diethyl ether and the presence of catalysts like sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The compound may also induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs with valuable properties as antimetabolites in purine biochemical activity.
Thieno[2,3-b]pyridines: Known for their antitrypanosomal and antimicrobial activities.
1,3,4-Thiadiazoles: Exhibiting a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N,N-Diethyl-3-methyl-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-4-amine stands out due to its unique structural features and diverse biological activities.
Properties
CAS No. |
64781-51-7 |
---|---|
Molecular Formula |
C16H19N5 |
Molecular Weight |
281.36 g/mol |
IUPAC Name |
N,N-diethyl-3-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C16H19N5/c1-4-20(5-2)16-12(3)18-19-15-14(11-17-21(15)16)13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3 |
InChI Key |
DKIHXUQBVRAONM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=NC2=C(C=NN21)C3=CC=CC=C3)C |
Origin of Product |
United States |
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